Eflornithine hydrochloride
Übersicht
Beschreibung
It was originally developed as a treatment for human African trypanosomiasis (sleeping sickness) and later found applications in treating excessive facial hair growth in women . This compound is notable for its role in inhibiting the enzyme ornithine decarboxylase, which is crucial in the biosynthesis of polyamines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Eflornithine hydrochloride is synthesized through a multi-step process involving the reaction of ornithine with difluoromethylornithine. The synthetic route typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often include the use of solvents like methanol and acetic acid, with temperature control to optimize yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced purification steps to ensure high purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to validate the purity and concentration of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Eflornithine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylornithine derivatives, while reduction may produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Eflornithine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of polyamine derivatives.
Biology: Studied for its role in inhibiting ornithine decarboxylase, which is involved in cell growth and differentiation.
Medicine: Used in the treatment of human African trypanosomiasis and excessive facial hair growth in women.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
Eflornithine hydrochloride exerts its effects by irreversibly inhibiting the enzyme ornithine decarboxylase. This enzyme is the first and rate-limiting step in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. By inhibiting this enzyme, this compound reduces the levels of polyamines, thereby inhibiting cell growth and proliferation . This mechanism is particularly effective in treating conditions where rapid cell growth is a factor, such as in certain cancers and parasitic infections .
Vergleich Mit ähnlichen Verbindungen
Difluoromethylornithine: Another ornithine decarboxylase inhibitor with similar applications in treating sleeping sickness and cancer.
Melarsoprol: Used in the treatment of trypanosomiasis but has a different mechanism of action involving arsenic-based compounds.
Nifurtimox: Often used in combination with eflornithine for treating sleeping sickness.
Uniqueness: Eflornithine hydrochloride is unique in its irreversible inhibition of ornithine decarboxylase, making it highly effective in reducing polyamine levels. This specificity and irreversible binding distinguish it from other similar compounds, providing a targeted approach to treating diseases involving rapid cell proliferation .
Biologische Aktivität
Eflornithine hydrochloride, an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), is primarily known for its applications in treating African trypanosomiasis and excessive facial hair growth (hirsutism) in women. This article explores its biological activity, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications, supported by data tables and relevant research findings.
Eflornithine functions as a suicide inhibitor of ODC, a key enzyme involved in polyamine biosynthesis. By irreversibly binding to ODC, eflornithine prevents the natural substrate ornithine from accessing the active site, thereby inhibiting polyamine synthesis essential for cell proliferation and differentiation. This mechanism is crucial in both cancer treatment and managing hirsutism:
- Inhibition of ODC : Eflornithine's difluoromethyl group allows it to bind covalently to a cysteine residue (Cys-360) within the ODC active site, effectively blocking ornithine's entry .
- Impact on Cancer Cells : In neuroblastoma models, eflornithine has been shown to induce cellular senescence and suppress tumor formation by downregulating oncogenic drivers like MYCN and LIN28B .
Efficacy in Clinical Studies
Eflornithine is primarily used in two contexts: treatment for African trypanosomiasis and as a topical agent for reducing facial hair growth.
1. Treatment of African Trypanosomiasis
Eflornithine is recognized as a critical drug for treating Trypanosoma brucei gambiense infections, particularly for patients who are refractory to traditional treatments:
- Clinical Efficacy : In clinical trials, eflornithine has demonstrated a significant reduction in parasitemia and improved patient outcomes compared to placebo .
- Long-term Impact : The drug has been noted for its safety profile and effectiveness in preventing relapses in high-risk patients .
2. Topical Application for Hirsutism
This compound cream (15%) is marketed under the brand name Vaniqa for the treatment of hirsutism:
- Clinical Trials : A study involving 54 participants showed that 58% of those treated with eflornithine experienced at least some improvement in facial hair growth after 24 weeks, compared to 34% in the placebo group .
- Statistical Significance : The success rates were significantly higher in the eflornithine group (24.4% success rate) compared to the vehicle group (4.3%) after 24 weeks of treatment (p ≤ 0.001) .
Table 1: Clinical Study Outcomes for Hirsutism Treatment
Study Reference | Eflornithine Group Success Rate (%) | Placebo Group Success Rate (%) | p-value |
---|---|---|---|
Study A | 24.4 | 4.3 | ≤ 0.001 |
Study B | 44.0 | 13.0 | ≤ 0.001 |
Overall | 58% improvement | 34% improvement | - |
Case Study: Efficacy of Eflornithine Cream
In a double-blind study assessing the effectiveness of eflornithine cream versus placebo, patients applied the cream twice daily over a period of 24 weeks. The results indicated:
- Physician Assessments : Statistically significant improvements were noted at multiple time points (weeks 6, 10, and 22) with p-values indicating strong treatment effects .
- Self-assessment Reports : Patients reported a preference for the eflornithine-treated side compared to the control side at week 34 (p = 0.017) .
Eigenschaften
IUPAC Name |
2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDGNNYJFSHYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019072 | |
Record name | Eflornithine hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81645-68-3, 68278-23-9 | |
Record name | Ornithine, 2-(difluoromethyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81645-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eflornithine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68278-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eflornithine hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068278239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EFLORNITHINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Eflornithine hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(difluoromethyl)-DL-ornithine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EFLORNITHINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO07O10TCJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.